molecular formula C18H25N3O2 B12932321 N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide CAS No. 88137-97-7

N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide

Cat. No.: B12932321
CAS No.: 88137-97-7
M. Wt: 315.4 g/mol
InChI Key: ZRJCQHFJSHGKHJ-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide typically involves the formation of the imidazole ring followed by the attachment of the hexyl and acetamide groups. One common method involves the reaction of 1H-imidazole with a hexyl halide to form the hexyl-imidazole intermediate. This intermediate is then reacted with 5-methylphenol under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl and acetamide groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .

Properties

CAS No.

88137-97-7

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-(6-imidazol-1-ylhexoxy)-5-methylphenyl]acetamide

InChI

InChI=1S/C18H25N3O2/c1-15-7-8-18(17(13-15)20-16(2)22)23-12-6-4-3-5-10-21-11-9-19-14-21/h7-9,11,13-14H,3-6,10,12H2,1-2H3,(H,20,22)

InChI Key

ZRJCQHFJSHGKHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCCCN2C=CN=C2)NC(=O)C

Origin of Product

United States

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